2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole
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Overview
Description
- It consists of alternating benzodithiophene (BDT) and benzotriazole (BTz) units in its backbone.
- The compound exhibits low bandgap characteristics, making it suitable for photovoltaic devices.
2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole: , is a conjugated polymer with promising properties for applications in organic electronics.
Preparation Methods
- PBDTDTBTz can be synthesized via a typical Stille coupling polymerization method.
- The reaction involves coupling BDT and BTz monomers using palladium catalysts.
- Industrial production methods may involve scalable processes, such as solution-based or solid-state polymerization.
Chemical Reactions Analysis
- PBDTDTBTz undergoes various reactions:
Oxidation: It can be oxidized to form radical cations.
Reduction: Reduction leads to radical anions.
Substitution: Functionalization of side chains or aromatic rings.
- Common reagents include oxidants (e.g., FeCl₃), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Organic Photovoltaics (OPVs): PBDTDTBTz is used as an electron-donating material in bulk heterojunction solar cells.
Field-Effect Transistors (FETs): It shows promise as a semiconductor in FETs due to its charge transport properties.
Sensors: PBDTDTBTz-based sensors detect analytes through changes in conductivity or fluorescence.
Light-Emitting Diodes (LEDs): It can serve as an emissive layer in solution-processed LEDs.
Mechanism of Action
- In OPVs, PBDTDTBTz absorbs photons, generating excitons.
- Excitons dissociate at the donor-acceptor interface, leading to charge separation.
- The resulting electrons and holes contribute to photocurrent.
- Molecular targets and pathways involve energy levels, intermolecular interactions, and charge transport.
Comparison with Similar Compounds
- PBDTDTBTz’s uniqueness lies in its BDT-BTz alternating structure.
- Similar compounds include other BDT-based polymers (e.g., PTBTBDT ) and BTz derivatives (e.g., dTdCNBTz ).
- These compounds vary in bandgap, solubility, and optoelectronic properties.
Properties
IUPAC Name |
2-octyl-4,7-dithiophen-2-ylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S2/c1-2-3-4-5-6-7-14-25-23-21-17(19-10-8-15-26-19)12-13-18(22(21)24-25)20-11-9-16-27-20/h8-13,15-16H,2-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFJGDKTBBGJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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